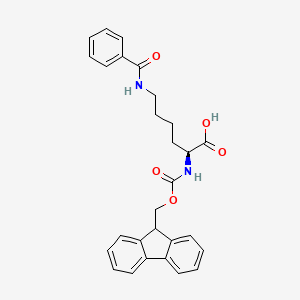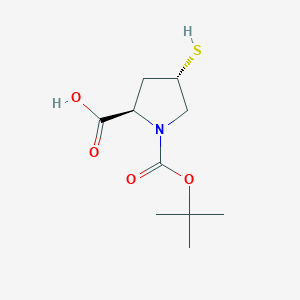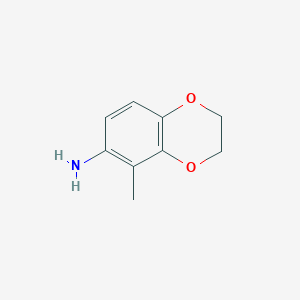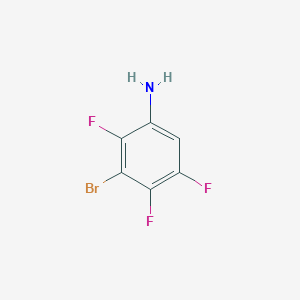
Fmoc-Lys(Bz)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Bz)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino group and a benzyl (Bz) protecting group at the epsilon-amino group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-Lys(Bz)-OH, also known as Fmoc-Lys(Bzo)-OH or N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-benzoyl-L-lysine, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences of peptides, where it serves as a building block in the formation of these sequences .
Mode of Action
This compound interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . The Fmoc group provides protection for the amino group during peptide bond formation, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be selectively removed, allowing the next amino acid to be added .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing the precise construction of peptide sequences, it enables the study and manipulation of proteins and their functions .
Pharmacokinetics
It’s important to note that this compound should be handled with care in a controlled environment, as it can cause skin irritation .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences. This enables researchers to create specific peptides for study and potential therapeutic use .
Action Environment
The action of this compound is influenced by the controlled laboratory environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Bz)-OH typically involves the protection of the lysine amino groups. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the benzyl group. The process generally follows these steps:
Protection of the epsilon-amino group: Lysine is first reacted with benzyl chloroformate to protect the epsilon-amino group.
Protection of the alpha-amino group: The resulting compound is then reacted with Fmoc chloride to protect the alpha-amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are reacted with benzyl chloroformate and Fmoc chloride under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Lys(Bz)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and benzyl protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection of Fmoc group: Typically achieved using piperidine in dimethylformamide (DMF).
Deprotection of benzyl group: Achieved using hydrogenation in the presence of a palladium catalyst.
Major Products Formed:
Fmoc deprotection: Results in the formation of free lysine with a benzyl-protected epsilon-amino group.
Benzyl deprotection: Results in the formation of free lysine.
Scientific Research Applications
Chemistry: Fmoc-Lys(Bz)-OH is extensively used in peptide synthesis, particularly in SPPS, to create complex peptides and proteins for research and therapeutic purposes .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive compounds .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Bz)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyl group.
Fmoc-Lys(Mtt)-OH: Similar to this compound but with a 4-methyltrityl (Mtt) protecting group instead of a benzyl group.
Uniqueness: this compound is unique due to the specific combination of Fmoc and benzyl protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS for synthesizing peptides with high purity and yield .
Properties
IUPAC Name |
(2S)-6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKYEOLYRBPJT-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-hydroxyethyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2949851.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2949854.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2949855.png)
![5-bromo-2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2949856.png)

![N-benzyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2949859.png)

![3-Methyl-6-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
![N-(2,6-difluorophenyl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2949868.png)
![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)
